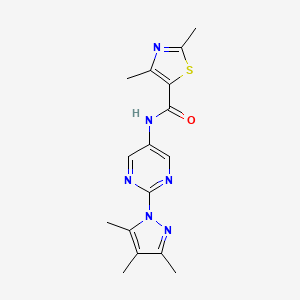

2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-8-9(2)21-22(11(8)4)16-17-6-13(7-18-16)20-15(23)14-10(3)19-12(5)24-14/h6-7H,1-5H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWORYHFKGKNBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a pyrazole nucleus have been known to exhibit diverse pharmacological effects.

Mode of Action

It is suggested that strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might be involved.

Biological Activity

The compound 2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into three key components:

- Thiazole ring : Known for its diverse biological activities.

- Pyrimidine moiety : Often associated with nucleic acid interactions.

- Pyrazole group : Linked to various pharmacological effects including anti-inflammatory and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent . The following sections detail specific findings related to its efficacy against various cancer cell lines.

Anticancer Properties

-

Cell Line Studies :

- The compound exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.3 nM to 49.85 µM depending on the specific cellular context and treatment conditions .

- For instance, a related study reported that derivatives of pyrazole compounds showed promising results with IC50 values as low as 0.067 µM against Aurora-A kinase, a target implicated in cancer progression .

-

Mechanisms of Action :

- The anticancer activity is believed to be mediated through multiple pathways:

- DNA Binding : The compound demonstrated strong binding affinity to DNA, which may interfere with replication and transcription processes critical for tumor growth .

- Kinase Inhibition : It has been shown to inhibit key kinases involved in cell cycle regulation and proliferation, such as Aurora-A and CDK2 .

- The anticancer activity is believed to be mediated through multiple pathways:

Table 1: Summary of Biological Activities

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 3.79 | DNA Binding | |

| A549 | 0.3 | Aurora-A Kinase Inhibition | |

| HepG2 | 17.82 | CDK2 Inhibition | |

| NCI-H460 | 4.21 | Autophagy Induction |

Detailed Research Findings

- Study by Li et al. (2023) : Investigated the anticancer potential of thiazole derivatives including the compound . The results indicated significant inhibition of tumor growth in vitro and in vivo models .

- Research by Bouabdallah et al. (2022) : Explored the cytotoxic effects of pyrazole derivatives on HepG2 cells, demonstrating that structural modifications could enhance potency against liver cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, including multi-drug resistant pathogens. The results indicated that it possesses notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or lower than those of established antibiotics .

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with MIC values lower than traditional antibiotics like linezolid .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it effectively reduced cell viability in several cancer cell lines at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxic Effects

In a study focusing on various sulfonamide derivatives, this compound exhibited a remarkable reduction in cell viability against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .

Development of New Materials

The incorporation of thiazole and pyrazole derivatives into polymer matrices has been explored for developing new materials with enhanced properties. These compounds can improve thermal stability and mechanical strength in polymers.

Case Study: Polymer Composites

Research has demonstrated that adding thiazole-based compounds to polymer composites enhances their thermal stability and mechanical properties, making them suitable for applications in high-performance materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key Observations :

- Substituent Diversity : The target compound’s trimethylpyrazole-pyrimidine group distinguishes it from analogs like Dasatinib (piperazinyl-pyrimidine) or ND-11543 (imidazothiazole core). This substitution may enhance lipophilicity (logP ~3.2 estimated) compared to polar derivatives in .

- Synthetic Efficiency : While ND-11543 achieves a 62% yield via EDC-mediated coupling , the target compound’s synthesis (likely using classic coupling reagents like HATU or EDCI ) may face challenges due to steric hindrance from the trimethylpyrazole group.

Functional and Pharmacological Comparisons

- Kinase Inhibition : Dasatinib’s chloro-methylphenyl and piperazinyl groups enable dual Src/Abl kinase inhibition (IC₅₀ < 1 nM) . The target compound’s pyrazole-pyrimidine motif may target similar ATP-binding pockets but with altered selectivity due to bulkier substituents.

- Antimicrobial Potential: ND-11543’s imidazothiazole core demonstrates anti-tuberculosis activity (MIC = 0.5 µg/mL) . The target compound’s thiazole-carboxamide scaffold, combined with pyrazole, could offer broader antimicrobial efficacy but requires experimental validation.

- Cardiovascular Applications : Schering’s pyridinyl-thiazoles enhance cardiac contractility via calcium sensitization . The target compound’s pyrimidine-pyrazole system lacks evidence for this mechanism, suggesting divergent therapeutic pathways.

Physicochemical Properties

Insights : The target compound’s moderate lipophilicity may balance membrane permeability and solubility better than ND-11543 but could limit bioavailability compared to Dasatinib’s optimized profile .

Q & A

Q. What are the key synthetic routes for 2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide?

The synthesis involves multi-step protocols, typically starting with the formation of the pyrimidine-thiazole core. Critical steps include:

- Thiazole ring formation : Using α-haloketones and thioamides under reflux in polar solvents (e.g., ethanol or DMF) to generate the thiazole-carboxamide backbone .

- Pyrazole-pyrimidine coupling : Reacting 3,4,5-trimethylpyrazole with halogenated pyrimidine intermediates via nucleophilic substitution. Microwave-assisted synthesis may enhance reaction efficiency .

- Final coupling : Amide bond formation between the thiazole-carboxylic acid and the pyrimidine-pyrazole intermediate, often mediated by coupling agents like EDCI/HOBt .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation requires:

- Spectroscopic analysis : , , and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650–1700 cm) .

- Mass spectrometry (HRMS) : To verify the molecular ion peak and isotopic pattern .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly for the pyrazole-pyrimidine-thiazole scaffold .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the pyrimidine-pyrazole coupling step?

Common challenges include steric hindrance from trimethylpyrazole and competing side reactions. Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics .

- Catalysis : Use of KCO or CsCO as bases to deprotonate the pyrazole nitrogen, enhancing nucleophilicity .

- Temperature control : Gradual heating (60–80°C) minimizes decomposition, monitored via TLC .

- Computational guidance : Reaction path search methods (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error approaches .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in:

- Assay conditions : Adjust pH, solvent (e.g., DMSO concentration), or incubation time to standardize results .

- Cellular models : Validate target specificity using CRISPR-edited cell lines or isogenic controls .

- Compound purity : Confirm via HPLC (>95% purity) and quantify residual solvents (e.g., by GC-MS) .

Q. What computational tools are suitable for predicting the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or DNA repair enzymes .

- QSAR studies : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess binding stability over time (50–100 ns trajectories) with GROMACS .

Q. How can researchers design analogs to improve metabolic stability?

- Isosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) at the carboxamide moiety to enhance bioavailability .

- Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating anticancer potential?

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .

- Target inhibition : Western blotting for phosphorylation status of kinases (e.g., EGFR, MAPK) .

Q. How can researchers validate the compound’s antimicrobial activity?

- MIC/MBC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Biofilm disruption : Quantify using crystal violet staining or confocal microscopy .

- Synergy studies : Combine with antibiotics (e.g., ciprofloxacin) via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.